1,2-Bis(ethylselanyl)ethene

Description

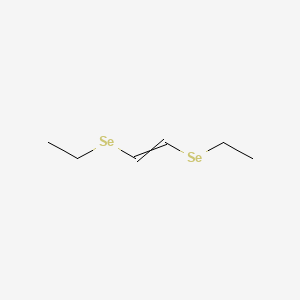

1,2-Bis(ethylselanyl)ethene is an organoselenium compound featuring an ethene backbone substituted with two ethylselanyl (-SeCH₂CH₃) groups.

Properties

CAS No. |

175538-67-7 |

|---|---|

Molecular Formula |

C6H12Se2 |

Molecular Weight |

242.10 g/mol |

IUPAC Name |

1,2-bis(ethylselanyl)ethene |

InChI |

InChI=1S/C6H12Se2/c1-3-7-5-6-8-4-2/h5-6H,3-4H2,1-2H3 |

InChI Key |

JMGNLJDFZYTECY-UHFFFAOYSA-N |

Canonical SMILES |

CC[Se]C=C[Se]CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Bis(ethylselanyl)ethene can be synthesized through the reaction of ethene with ethylselenol in the presence of a suitable catalyst. The reaction typically involves the addition of ethylselenol to the double bond of ethene, resulting in the formation of the desired product.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1,2-Bis(ethylselanyl)ethene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form diselenides or other selenium-containing products.

Reduction: Reduction reactions can convert the compound into simpler selenium-containing molecules.

Substitution: The ethylselanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed:

Oxidation: Diselenides and other oxidized selenium compounds.

Reduction: Simpler selenium-containing molecules.

Substitution: Various substituted ethene derivatives.

Scientific Research Applications

Chemistry: 1,2-Bis(ethylselanyl)ethene is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds. Its unique reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine: The compound’s potential biological activity is of interest for medicinal chemistry research. Selenium-containing compounds are known for their antioxidant properties and potential therapeutic applications.

Industry: In industrial applications, this compound may be used in the production of specialized materials and chemicals, particularly those requiring selenium incorporation.

Mechanism of Action

The mechanism by which 1,2-Bis(ethylselanyl)ethene exerts its effects involves the interaction of the ethylselanyl groups with various molecular targets. These interactions can lead to the formation of reactive intermediates, which can then participate in further chemical reactions. The specific pathways and targets depend on the reaction conditions and the nature of the interacting molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison highlights key differences in electronic properties, structural motifs, and applications of ethene derivatives with diverse substituents, as reported in the evidence.

Electronic and Optical Properties

- (E)-1,2-Bis(hetaryl)ethenes (e.g., carbazole, benzimidazole): Aggregation-Induced Emission (AIE) vs. Aggregation-Caused Quenching (ACQ): Diethoxy-substituted derivatives (e.g., compound 29 in ) exhibit AIE due to restricted intramolecular motion, whereas non-substituted analogues (e.g., 27) show ACQ. Absorption Shifts: Cyano-substituted carbazole derivatives (e.g., 3c in ) display red-shifted absorption compared to non-cyano analogues, attributed to extended conjugation and electron-withdrawing effects. Ethylselanyl groups, being electron-donating, could theoretically blue-shift absorption, but experimental validation is absent .

Coordination Chemistry and Structural Motifs

- Phosphine-Ligated Derivatives (e.g., cis-1,2-bis(diphenylphosphino)ethene): Form stable complexes with transition metals (e.g., Cu(I), Co(II)) via P→M coordination. Ligand rigidity and steric bulk influence metal-ligand equilibria in polar solvents .

Pyridyl-Substituted Ethenes (e.g., 1,2-bis(4-pyridyl)ethene):

- Act as bridging ligands in coordination polymers (e.g., Co(II) complexes in ). The planarity of the ethene backbone enables π–π stacking and hydrogen-bonded networks in co-crystals, as seen in liquid crystal precursors with 4-alkoxybenzoic acids .

- Selenium's larger atomic radius compared to nitrogen could disrupt such stacking interactions, altering supramolecular assembly.

Data Tables

Table 1: Key Properties of Selected Ethene Derivatives

Table 2: Hypothetical Comparison with 1,2-Bis(ethylselanyl)ethene*

| Property | Ethylselanyl Derivative (Predicted) | Bis(pyridyl)ethene (Observed) |

|---|---|---|

| Donor Atom Basicity | Low (Se) | Moderate (N) |

| Coordination Preference | Soft metals (Pd, Pt) | Transition metals (Co, Cu) |

| Absorption λmax | Blue-shifted (vs. carbazole) | 300–400 nm (π–π*) |

| Density | ~1.5–1.7 g cm⁻³ | 1.2–1.4 g cm⁻³ |

| Thermal Stability | High (Se–C bond strength) | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.